MRTX1133

概要

説明

What is MRTX1133?

This compound is a subject of intense scientific research interest in the field of oncology. It is a selective inhibitor against mutant KRASG12D[“], a major molecular driver of pancreatic cancer development[“]. The molecule has demonstrated potent in vitro and in vivo antitumor effects against KRAS G12D mutant cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC)[“].

This compound has variable efficacy in inhibiting cell growth and downstream gene expression programs in 2D cultures of PDAC cell lines[“]. This compound is much more potent in 3D cell cultures[“]. Furthermore, this compound exhibits significant cytostatic effects in vivo and controls tumor growth in PDAC patient xenografts[“].

In syngeneic models, KRAS G12D inhibition leads to tumor regression, which does not occur in immunodeficient hosts[“]. Digital spatial analysis of tumor tissues revealed that this compound-mediated KRAS inhibition enhanced IFNγ signaling and induced antigen presentation, thereby modulating the tumor microenvironment[“] .

作用機序

In-depth exploration of MRTX1133's mechanism of action

Target of Action this compound is a small-molecule inhibitor that primarily targets the mutant KRASG12D[“][“]. KRASG12D is a major molecular driver for the development of pancreatic ductal adenocarcinoma (this compound)[“].

Mode of Action this compound binds to both the inactive and active states of KRASG12D[“]. It stabilizes the inactive or active states of KRASG12D into different conformations[“]. More specifically, this compound and its analogs were found to be hydrogen bonded to Gly60 to stabilize the switch II region and left switch I region in a dynamically inactive conformation[“].

Result of Action The binding of this compound to KRASG12D results in the inhibition of KRAS-mediated signal transduction and marked tumor regression[“]. In vitro studies have validated the specificity and potency of this compound. In vivo, this compound prompted deep tumor regressions in all models tested, including complete or near-complete remissions after 14 days[“].

Action Environment The action of this compound is not significantly affected by environmental factors. However, it’s worth noting that in syngeneic models, KRAS G12D inhibition led to tumor regression that did not occur in immune-deficient hosts[“]. This suggests that the immune system plays a role in the efficacy of this compound.

Chemical Properties

What are the chemical properties of MRTX1133?

This compound is a potent and selective inhibitor of the KRAS G12D protein, which is found in both active and inactive states[“][“]. It has been shown to exhibit a long half-life and selectively inhibit KRAS G12D-mutated cancer cells[“]. This compound has low oral bioavailability, which may be due to gastrointestinal malabsorption[“].

Chemical Reaction Type This compound is a noncovalent inhibitor[“]. It binds to the KRAS G12D protein in both its active and inactive states[“]. The binding affinity of this compound is estimated to be 0.2 pM[“][“].

Reactivity This compound is known that this compound binds to the KRAS G12D protein, indicating that it has the ability to interact with specific biological molecules[“].

Acidity and Alkalinity This compound has a predicted pKa value of 8.05±0.40[“][“], suggesting that it has weak basic properties.

Biochemical Properties

MRTX1133 is a noncovalent inhibitor[“]. It binds to the KRAS G12D protein in both its active and inactive states[“]. The binding affinity of this compound is estimated to be 0.2 pM[“][“].

Cellular Effects This compound has been shown to have significant effects on cells, particularly those with the KRAS G12D mutation. It has been found to strongly inhibit KRAS G12D tumor progression, reduce the percentage of regulatory T cells (Tregs), and downregulate the expression of PD-1 on CD4+ and CD8+ T cells infiltrating in lung cancers[“]. Furthermore, this compound was found to be considerably more efficacious in 3D cell cultures[“].

Molecular Mechanism The molecular mechanism of this compound involves binding to both the active and inactive states of the KRAS G12D protein[“]. This binding stabilizes the binding site by increasing the hydrophobicity, which resultantly induced positive correlated movements of switches I and II, disrupting their interaction with effector and regulatory proteins[“].

Time Effect The effect of this compound changes over time. After administration of this compound, more regulatory T cells (Tregs) infiltrated the tumors of lung of mice treated with doxycycline for a longer period of time[“]. Additionally, this compound was found to have a pronounced cytostatic effect in vivo and controlled tumor growth in this compound patient-derived xenografts[“].

科学的研究の応用

What are the biochemical properties of MRTX1133?

Targeting KRAS G12D Mutations in Cancer

This compound is a potent and selective inhibitor of the KRAS G12D protein[“][“]. This mutation is common in various types of cancer, making this compound a promising therapeutic agent for these conditions[“][“].

Enhancing Anti-Tumor Immunity

This compound has been shown to enhance anti-tumor immune responses in preclinical murine KRAS G12D mutated lung cancer models[“]. This suggests that it could be used to boost the body’s natural defenses against cancer[“].

Inhibiting Tumor Progression

In preclinical studies, this compound demonstrated dose-dependent selective inhibition of the KRAS pathway and tumor regression[“]. This indicates its potential use in slowing down or stopping the growth of tumors[“].

Treatment of Pancreatic Ductal Adenocarcinoma (this compound)

This compound has shown potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells, especially in this compound. This suggests its potential application in the treatment of this type of cancer[“].

Understanding the Mechanism of KRAS Inhibition

The study of this compound can provide insights into the mechanism of KRAS inhibition5. It binds to both the active and inactive states of the KRAS G12D protein, disrupting their interaction with effector and regulatory proteins[“].

Drug Development and Clinical Trials

This compound is currently being investigated in early clinical studies for its potential use in treating cancers with the KRAS G12D mutation[“][“]. The results of these trials could lead to the development of new cancer treatments[“][“].

Studying Drug-Drug Interactions

This compound has a favorable predicted human half-life and low risk for drug-drug interactions[“]. This makes it a valuable compound for studying potential interactions between different drugs[“].

Overcoming Challenges in Targeting KRAS Mutations

The development and study of this compound represent significant progress in overcoming the challenges associated with targeting KRAS mutations[“]. This could pave the way for the development of more effective treatments for cancers with these mutations[“].

Product Comparison

MRTX1133 and Sotorasib: Similarities and Differences of Organic Compounds

Similarities

Targeted Therapy: Both this compound and Sotorasib are targeted therapies, meaning they are designed to interfere with specific molecules necessary for tumor growth and progression[“][“].

KRAS Inhibitors: Both drugs are inhibitors of the KRAS protein, which is often mutated in various forms of cancer[“][“]. However, they target different mutations of the KRAS protein. This compound targets the KRAS G12D mutation[“], while Sotorasib targets the KRAS G12C mutation[“].

Treatment of Non-Small Cell Lung Cancer (NSCLC): Both drugs have been investigated for the treatment of non-small cell lung cancer[“][“]. Sotorasib has been approved for the treatment of NSCLC with the KRAS G12C mutation[“], while this compound is being studied for its potential use in treating NSCLC with the KRAS G12D mutation[“].

Mechanism: Both drugs work by binding to the KRAS protein and inhibiting its function[“][“]. This can help to slow or stop the growth of cancer cells.

Differences

Targeted Mutation: this compound and Sotorasib target different mutations of the KRAS protein. This compound targets the KRAS G12D mutation[“][“], while Sotorasib targets the KRAS G12C mutation[“].

Efficacy in Different Models: this compound has demonstrated potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells, especially in pancreatic ductal adenocarcinoma (this compound)[“][“]. However, the efficacy of Sotorasib is more established in non-small cell lung cancer[“].

Impact on Tumor Microenvironment: this compound-mediated KRAS inhibition enhances IFNγ signaling and induces antigen presentation that modulates the tumor microenvironment[“]. This is not a known effect of Sotorasib.

Pharmacokinetics (PK) Properties: The preclinical profile of this compound, including potency, efficacy, and PK properties, are all superior to Sotorasib[“].

Related Small Molecules

CCG-232601,1A-116 ,APS6-45,6H05,(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione,

特性

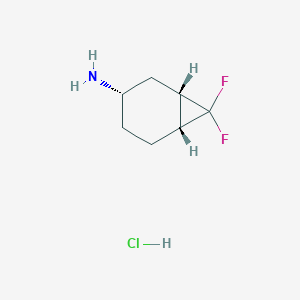

IUPAC Name |

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLLZBIBSFTLIN-IFMUVJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621928-55-8 | |

| Record name | MRTX-1133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU32DM9CHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

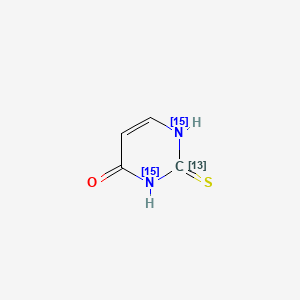

![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)

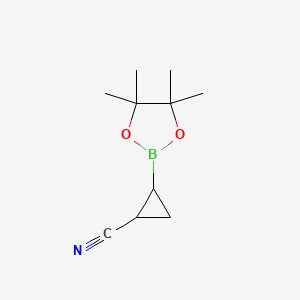

![tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)